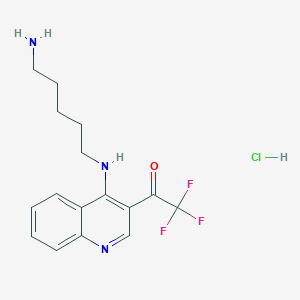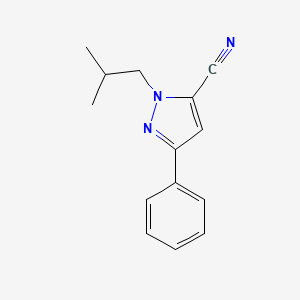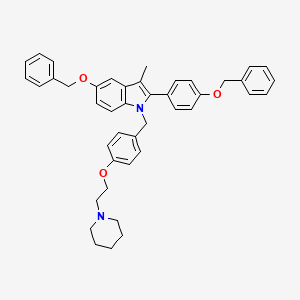
Desdihydroxy Bisbenzyl Pipendoxifene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desdihydroxy Bisbenzyl Pipendoxifene is a synthetic compound belonging to the class of selective estrogen receptor modulators (SERMs). It is structurally related to pipendoxifene, a compound that was investigated for its potential use in treating breast cancer. This compound is characterized by its unique bisbenzyl structure, which contributes to its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desdihydroxy Bisbenzyl Pipendoxifene typically involves the following steps:
Formation of the Bisbenzyl Core: The bisbenzyl core is synthesized through a series of reactions involving the coupling of benzyl groups to a central scaffold. This can be achieved using reagents such as benzyl bromide and a suitable base.
Functionalization: The bisbenzyl core is then functionalized to introduce the desired substituents. This may involve reactions such as alkylation, acylation, or halogenation.
Cyclization: The functionalized bisbenzyl intermediate undergoes cyclization to form the final this compound structure. This step often requires specific reaction conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions: Desdihydroxy Bisbenzyl Pipendoxifene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Desdihydroxy Bisbenzyl Pipendoxifene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor modulation.
Medicine: Explored for its potential therapeutic applications in treating hormone-related conditions, such as breast cancer.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
Desdihydroxy Bisbenzyl Pipendoxifene exerts its effects by modulating estrogen receptors. It binds to estrogen receptors in target cells, leading to changes in gene expression and cellular activity. The compound’s selective binding to estrogen receptors allows it to act as an agonist or antagonist, depending on the tissue type. This selective modulation is crucial for its potential therapeutic applications, as it can inhibit estrogen-stimulated growth in certain tissues while promoting beneficial effects in others.
類似化合物との比較
Pipendoxifene: A closely related SERM with a similar structure and mechanism of action.
Bazedoxifene: Another SERM used in the treatment of osteoporosis and investigated for breast cancer.
Zindoxifene: A SERM with structural similarities to Desdihydroxy Bisbenzyl Pipendoxifene, also studied for its anticancer properties.
Uniqueness: this compound is unique due to its specific bisbenzyl structure, which contributes to its distinct binding affinity and selectivity for estrogen receptors. This structural uniqueness allows it to exhibit a different pharmacological profile compared to other SERMs, potentially offering advantages in terms of efficacy and safety.
特性
分子式 |
C43H44N2O3 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indole |
InChI |
InChI=1S/C43H44N2O3/c1-33-41-29-40(48-32-36-13-7-3-8-14-36)23-24-42(41)45(30-34-15-19-38(20-16-34)46-28-27-44-25-9-4-10-26-44)43(33)37-17-21-39(22-18-37)47-31-35-11-5-2-6-12-35/h2-3,5-8,11-24,29H,4,9-10,25-28,30-32H2,1H3 |
InChIキー |
FUUJGUSPAXKNFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCC5)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


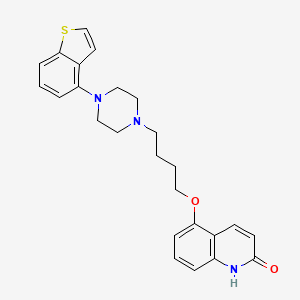
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

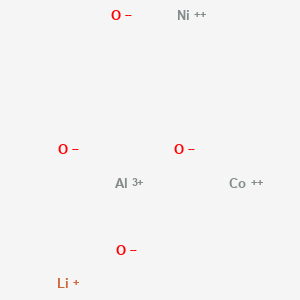
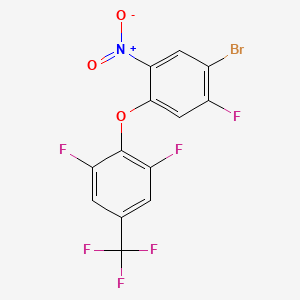
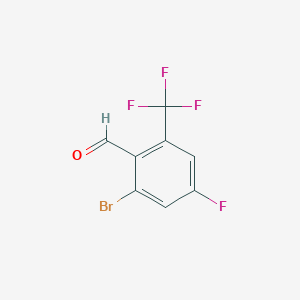
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)

![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)


